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molecular formula C4H8N2O5 B8310058 2,2-Dinitropropyl methyl ether

2,2-Dinitropropyl methyl ether

Cat. No. B8310058
M. Wt: 164.12 g/mol
InChI Key: CVORJPCTVFLVMC-UHFFFAOYSA-N
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Patent
US04774366

Procedure details

A solution of 1.0 g (25 mmoles) of sodium hydroxide in 10 mL of water was treated with 2.0 g (16.8 mmoles) of 2-nitropropyl methyl ether. After 10 minutes, 10 mL of methylene chloride was added, followed by a solution of 5.0 g (72 mmoles) of sodium nitrite in 10 mL of water. Next, a solution of 1.0 g (3 mmoles) of potassium ferricyanide in 5 mL of water was added, followed by 4.4 g (18 mmoles) of solid sodium persulfate. A cold water bath was used to moderate exothermic reaction. After 30 minutes, the reaction mixture was extracted with two 15 mL portions of methylene chloride. The combined extracts were washed with brine and dried over anhydrous magnesium sulfate. The solution was distilled in a short-path distillation apparatus to give 2.43 g (88% yield) of 2,2-dinitropropyl methyl ether, a colorless liquid, b.p. 100° (16 mm). 'H NMR (CDCl3): &2.18 (s. 3H, --CH3), 3.35 (s, 3H, --OCH3), 4.15 (s, 2H, --CH2O).
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
4.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
1 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][CH2:5][CH:6]([N+:8]([O-:10])=[O:9])[CH3:7].[N:11]([O-:13])=[O:12].[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>O.[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].C(Cl)Cl>[CH3:3][O:4][CH2:5][C:6]([N+:11]([O-:13])=[O:12])([N+:8]([O-:10])=[O:9])[CH3:7] |f:0.1,3.4,5.6.7,9.10.11.12|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
COCC(C)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
solid
Quantity
4.4 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
1 g
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A cold water bath was used
CUSTOM
Type
CUSTOM
Details
reaction
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with two 15 mL portions of methylene chloride
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solution was distilled in a short-path distillation apparatus

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COCC(C)([N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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